molecular formula C16H13N3O2 B10980669 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

Cat. No.: B10980669
M. Wt: 279.29 g/mol
InChI Key: AIZSBFWQCKSVOI-UHFFFAOYSA-N
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Description

4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a quinolinone-3-carboxamide derivative, a privileged scaffold in medicinal chemistry known for yielding multi-target agents with diverse biological activities . This compound is of significant research interest for developing new therapeutic strategies, particularly in areas of inflammation and cancer . Quinolinone-carboxamides are extensively investigated for their potential to exhibit dual-acting roles. Research on closely related analogs has demonstrated potent lipoxygenase (LOX) inhibitory activity , which is a key anti-inflammatory mechanism, coupled with significant antioxidant properties such as the ability to scavenge free radicals and inhibit lipid peroxidation . This multi-target profile is highly valuable for studying complex disease pathologies where oxidative stress and chronic inflammation are interconnected . The core 4-hydroxy-2-quinolinone structure is a foundational element in several pharmacologically active molecules, including the antiangiogenic and immunomodulatory agent Linomide and the antitumor drug Tasquinimod . The structural features of this compound—including the 4-hydroxy group, the quinolinone core, and the pyridin-4-ylmethyl carboxamide side chain—are designed to facilitate specific interactions with biological targets, making it a promising candidate for hit-to-lead optimization campaigns . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c20-15-12-3-1-2-4-14(12)18-10-13(15)16(21)19-9-11-5-7-17-8-6-11/h1-8,10H,9H2,(H,18,20)(H,19,21)

InChI Key

AIZSBFWQCKSVOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Quinoline Core Formation

The quinoline backbone is typically synthesized via the Gould-Jacobs reaction or Pfitzinger condensation. For example, anthranilic acid derivatives serve as starting materials for cyclization reactions. A modified Gould-Jacobs approach involves cyclizing ethoxycarbonyl intermediates under basic conditions to yield 4-hydroxyquinoline-3-carboxylic acid derivatives.

Functionalization at the 4-Position

The 4-hydroxy group is introduced through hydrolysis of ethoxycarbonyl intermediates. For instance, 4-hydroxyquinoline-3-carboxylic acid ethyl ester undergoes saponification with aqueous sodium hydroxide, followed by acidification to yield the free carboxylic acid.

Carboxamide Formation

The final step involves coupling 4-hydroxyquinoline-3-carboxylic acid with pyridin-4-ylmethanamine. This is achieved using coupling agents such as HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) in anhydrous DMF.

Detailed Synthetic Routes

Step 1: Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid

  • Starting Material : Methyl anthranilate (1a).

  • Reaction :

    • Acylation with dimethyl malonate using HOBt/DCC in THF.

    • Cyclization under basic conditions (NaH in DMF) to form 4-hydroxy-2-quinolinone-3-carboxylate.

  • Yield : 65–70%.

Step 2: Amide Coupling with Pyridin-4-ylmethanamine

  • Conditions :

    • 4-Hydroxyquinoline-3-carboxylic acid (1.0 eq), pyridin-4-ylmethanamine (1.2 eq).

    • Coupling agents: HOBt (1.1 eq), EDCl (1.1 eq) in DMF at 0–5°C.

    • Reaction time: 12–24 hours.

  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

  • Yield : 58–63%.

Table 1: Optimization of Coupling Agents

Coupling SystemSolventTemperature (°C)Yield (%)
HOBt/EDClDMF0–558
HATU/DIEADCM2552
DCC/DMAPTHF2548

One-Pot Industrial-Scale Synthesis

A patent-derived method simplifies the process for large-scale production:

  • Quinoline Formation : React isatoic anhydride with ethyl iodide in DMF to form N-ethylisatoic anhydride.

  • C-Acylation : Treat with dimethyl malonate and NaH to yield 3-ethoxycarbonyl-4-hydroxyquinolin-2-one.

  • Amidation : Direct reaction with pyridin-4-ylmethanamine in a continuous flow reactor at 150°C for 2 hours.

  • Advantages : Reduced purification steps, 75% overall yield.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 11.73 (s, 1H, OH), 8.48 (d, J = 5.4 Hz, 2H, pyridine-H), 7.75 (d, J = 8.1 Hz, 1H, quinoline-H5), 2.31 (s, 3H, CH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 3250 cm⁻¹ (N-H).

  • HRMS : m/z Calcd for C₁₆H₁₃N₃O₃ [M+H]⁺: 296.1024; Found: 296.1021.

Table 2: Comparative Yields Across Methods

MethodScalePurity (%)Yield (%)
Two-Step Laboratory10 mmol9858
One-Pot Industrial1 kg9575

Challenges and Optimization

Side Reactions

  • Ester Hydrolysis : Uncontrolled saponification may degrade the ethoxycarbonyl intermediate. Mitigated by using anhydrous conditions and controlled pH.

  • Pyridine Ring Activation : The pyridin-4-ylmethyl group may undergo unwanted electrophilic substitution. Additives like DMAP suppress side reactions.

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of intermediates but requires strict temperature control (<10°C) to prevent decomposition.

  • Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes with comparable yields (60%).

Industrial Scalability and Green Chemistry

Continuous Flow Synthesis

  • Reactors : Microfluidic systems enable precise control over residence time and temperature, improving reproducibility.

  • Solvent Recovery : DMF is recycled via distillation, reducing waste.

Catalytic Innovations

  • Enzymatic Coupling : Lipase-based catalysts achieve 50% yield under mild conditions (pH 7, 25°C), though scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Physicochemical Properties
Table 1: Melting Points and Lipophilicity
Compound Name Substituent Melting Point (°C) logK (Lipophilicity)
4-Hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide Pyridin-4-ylmethyl Not reported Not reported
4-Hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide (2a) 2-Methoxyphenyl 252–256 Higher lipophilicity (ortho-substituent)
4-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide (7c) 4-Trifluoromethylphenyl 327 Highest lipophilicity
4-Hydroxy-N-(2-nitrophenyl)quinoline-3-carboxamide (8a) 2-Nitrophenyl 240–245 Lowest lipophilicity
Linomide () N-Phenylmethyl Not reported Moderate

Key Observations :

  • Lipophilicity : Ortho-substituents (e.g., 2a) often enhance lipophilicity compared to para-substituents, except for electron-withdrawing groups like nitro (8a) .
  • Pyridinyl vs. Phenyl : Pyridinylmethyl groups may reduce lipophilicity compared to phenyl derivatives due to the nitrogen’s polar nature, though data for the target compound is lacking.

Key Observations :

  • Target Specificity : Substituents critically determine activity. For example:
    • Trifluoromethyl or nitro groups enhance enzyme inhibition (e.g., 7c, 8a) .
    • Adamantyl or pyridinyl groups modulate receptor binding (e.g., CB2 inverse agonism in 52) .
  • Pyridinylmethyl Group : Likely influences solubility and target accessibility, as seen in N-(pyridin-3-ylmethyl) derivatives acting as kinase inhibitors ().

Biological Activity

4-Hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a hydroxyl group at the 4-position and a pyridine moiety at the nitrogen of the carboxamide group. This structural configuration is crucial for its biological interactions, enhancing its specificity and activity against various targets.

The primary mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It inhibits key enzymes such as DNA gyrase and topoisomerase IV, essential for bacterial DNA replication. This inhibition disrupts bacterial cell division, leading to cell death.
  • Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest, mediated through the modulation of signaling pathways and inhibition of tyrosine kinases, which are critical in cancer progression.

Biological Activity Spectrum

The biological activity of this compound spans several domains:

  • Antimicrobial Properties : It exhibits significant antimicrobial activity against various bacterial strains, disrupting the replication process and positioning it as a candidate for antibiotic development.
  • Anticancer Potential : Preclinical studies indicate effectiveness against several cancer types by targeting specific cellular pathways involved in tumor growth.

Anticancer Efficacy

A study demonstrated that derivatives of this compound showed promising antiproliferative effects against human colorectal adenocarcinoma cell lines, with IC50 values indicating significant cytotoxicity. For instance, one derivative displayed an IC50 value of 12 µM against HCT-116 cells.

Antimicrobial Testing

In vitro assays revealed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

This suggests its potential as a broad-spectrum antimicrobial agent.

Mechanistic Insights

Molecular docking studies have elucidated how this compound interacts with target enzymes at the molecular level. For example, docking simulations indicated strong binding affinities to DNA gyrase with binding energies ranging from -8.5 to -9.2 kcal/mol, suggesting effective inhibition mechanisms.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern, which enhances its interaction with biological targets compared to other similar compounds such as:

Compound NameUnique Features
4-Hydroxyquinoline Basic structure without substitutions
Chloroquine Antimalarial drug; used primarily for malaria
Camptothecin Anticancer agent; inhibits topoisomerase I

The presence of both hydroxyl and pyridinyl groups allows for more diverse chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Microwave-assisted synthesis using hexamethyldisilazane (HMDS) as a nitrogen source and Lewis acid catalysts (e.g., ZnCl₂) under controlled irradiation (80–120°C, 15–30 min) improves yield and selectivity for quinoline derivatives . Key parameters:

CatalystTemperature (°C)Time (min)Yield (%)
ZnCl₂1002069%
AlCl₃1203054%
Optimization involves screening catalysts, solvent polarity (DMF vs. THF), and reaction time to minimize byproducts. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is recommended .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, quinoline carbonyl at ~165 ppm) .
  • IR : Stretching bands for C=O (1680–1700 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm carboxamide formation .
  • XRPD : X-ray powder diffraction distinguishes crystalline polymorphs, critical for reproducibility in biological assays .
  • HPLC : Use a C18 column (Agilent Zorbax SB-C18) with gradient elution (MeCN/H₂O + 0.1% TFA) to verify purity (>98%) .

Q. What in vitro assays are suitable for initial biological screening (e.g., anticancer activity)?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, HER2) via fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Typical protocols: 48–72 hr exposure, dose range 1–100 μM .
  • DNA Binding : Ethidium bromide displacement assays (fluorescence quenching) to assess intercalation potential .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR: 1M17) to predict binding modes. Focus on hydrogen bonds between the carboxamide group and active-site residues (e.g., Lys745) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for DNA or protein interactions .
  • X-ray Crystallography : Co-crystallize the compound with target proteins to resolve 3D binding conformations .

Q. How should researchers address contradictory data in biological activity across different studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) to rule out experimental variability .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify rapid degradation as a cause of false negatives .
  • In Vivo Correlation : Compare pharmacokinetic profiles (e.g., Cmax, AUC) in rodent models to confirm in vitro-in vivo translatability .

Q. What computational strategies enhance the design of derivatives with improved activity?

  • Methodological Answer :

  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups on the pyridine ring enhance kinase inhibition .
  • Reaction Path Search : Apply density functional theory (DFT) to explore annulation pathways (e.g., [2+1+2+1] cyclization) and predict regioselectivity .

Q. How can structural modifications resolve solubility or stability issues without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility. Hydrolysis studies (pH 7.4 buffer) validate reconversion to the active form .
  • Salt Formation : Synthesize hydrochloride or maleate salts (e.g., using HCl in ethanol) to improve crystallinity and storage stability .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the quinoline core to reduce aggregation in biological media .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values for EGFR inhibition (e.g., 2.1 μM vs. 8.5 μM).
Resolution Workflow :

Verify assay conditions (ATP concentration, incubation time).

Test compound purity via HPLC-MS to exclude batch variability.

Cross-validate with orthogonal methods (e.g., Western blot for phosphorylated EGFR) .

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